molecular formula C12H10BrNO B3034021 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 132906-53-7

8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B3034021
CAS RN: 132906-53-7
M. Wt: 264.12 g/mol
InChI Key: FEGZZTGHQHATDN-UHFFFAOYSA-N
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Description

“8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H10BrNO . It has an average mass of 264.118 Da and a monoisotopic mass of 262.994568 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BrNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reference to specific databases.

Scientific Research Applications

Oxidation Reactions

8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used in chemo- and regioselective oxidation reactions . The oxidation process can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Biological Activity

Tetrahydrocarbazole derivatives, such as 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, have exhibited a broad spectrum of biological activity. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Functionalization of Tetrahydrocarbazoles

8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one can be used in the functionalization of position 1 in tetrahydrocarbazoles. This involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

Synthesis of Divergent Products

The reactive site of the substrate depends on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .

Research and Development

8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Commercial Availability

8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is commercially available and can be purchased from various chemical suppliers for use in research and development .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315 and H319 . This indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

8-bromo-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGZZTGHQHATDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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